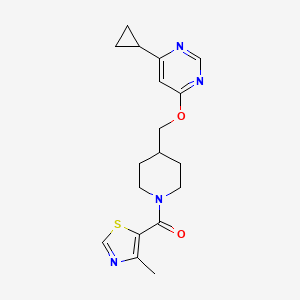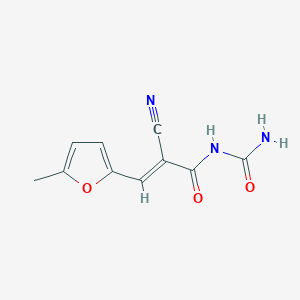
5-Chloro-3-ethoxy-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-ethoxy-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, an ethoxy group, and a hydroxyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde typically involves the chlorination of 3-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom or ethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 5-Chloro-3-ethoxy-2-hydroxybenzoic acid.
Reduction: 5-Chloro-3-ethoxy-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of chlorinated benzaldehydes on cellular processes. It may also be investigated for its potential antimicrobial and anticancer properties .
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the formulation of coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group on the benzene ring can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, affecting the compound’s reactivity and binding affinity . These interactions can modulate enzymatic activities, signal transduction pathways, and gene expression, leading to various biological effects .
Comparación Con Compuestos Similares
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure with a methoxy group instead of an ethoxy group and no chlorine atom.
5-Chloro-2-hydroxybenzaldehyde: Lacks the ethoxy group present in 5-Chloro-3-ethoxy-2-hydroxybenzaldehyde.
5-Chloro-3-iodo-2-hydroxybenzaldehyde: Contains an iodine atom instead of an ethoxy group.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and an ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .
Propiedades
IUPAC Name |
5-chloro-3-ethoxy-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-8-4-7(10)3-6(5-11)9(8)12/h3-5,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRAFMVJEYGQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2726652.png)
![methyl 4-[3-(benzenesulfonyl)-1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2726653.png)
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726654.png)

![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)


![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide](/img/structure/B2726663.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)



